molecular formula C8H9ClFNO B12985982 (R)-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol

(R)-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol

Cat. No.: B12985982
M. Wt: 189.61 g/mol
InChI Key: AWTHYDDYQBFCMD-QMMMGPOBSA-N
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Description

®-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol is a chiral compound with significant importance in various fields such as pharmaceuticals, agrochemicals, and fine chemicals. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol can be achieved through several methods, including chemical synthesis and biocatalysis. One common approach involves the reduction of the corresponding ketone using chiral reducing agents or biocatalysts such as stereoselective carbonyl reductases . The reaction conditions typically involve mild temperatures and atmospheric pressure to maintain the enantioselectivity of the product.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol often employs biocatalytic processes due to their high enantioselectivity and environmentally friendly nature. These processes utilize whole-cell biocatalysts or isolated enzymes to achieve the desired chiral purity .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different chiral alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions are typically mild to preserve the chiral integrity of the compound.

Major Products

The major products formed from these reactions include chiral alcohols, ketones, and various substituted derivatives, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

®-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes like alcohol dehydrogenases, which catalyze its conversion to other biologically active molecules . The pathways involved in these reactions are crucial for understanding its role in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(4-fluorophenyl)ethanol
  • ®-2-Amino-2-(3-bromophenyl)ethanol
  • ®-2-Amino-2-(4-chlorophenyl)ethanol

Uniqueness

®-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in the synthesis of specialized pharmaceuticals and fine chemicals .

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(2R)-2-amino-2-(4-chloro-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

AWTHYDDYQBFCMD-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)F)[C@H](CO)N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(CO)N

Origin of Product

United States

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